3-Amino-1-morpholin-4-yl-propan-1-one
Description
Contextualization of Morpholine-Containing Compounds in Organic Synthesis
The morpholine (B109124) ring is a six-membered heterocycle containing both an amine and an ether functional group. nih.gov This unique structure imparts favorable physicochemical properties to molecules, such as improved aqueous solubility and metabolic stability, making it a "privileged pharmacophore" in medicinal chemistry. researchgate.net The presence of the ether oxygen atom reduces the basicity of the nitrogen, rendering it less nucleophilic than similar secondary amines like piperidine. e3s-conferences.org
Morpholine and its derivatives are integral to a wide array of organic transformations and are found in numerous commercial products. e3s-conferences.org They are used as building blocks for a variety of pharmaceuticals, including antibiotics and anticancer agents. e3s-conferences.org In synthetic chemistry, morpholines are employed in the formation of enamines and serve as catalysts or solvents. e3s-conferences.org The synthesis of the morpholine ring itself can be achieved through various methods, including the cyclization of 1,2-amino alcohols. e3s-conferences.org
Significance of 3-Amino-1-morpholin-4-yl-propan-1-one as a Fundamental Chemical Building Block
The significance of this compound lies in its identity as a synthetic precursor, particularly for β-amino acid derivatives. Structurally, it can be viewed as a derivative of β-alanine (3-aminopropanoic acid), a naturally occurring beta-amino acid. wikipedia.org β-Amino acids are crucial components of numerous biologically active molecules, natural products, and pharmaceuticals. researchgate.netfrontiersin.org
The industrial production of β-alanine often relies on chemical methods like the reaction of ammonia (B1221849) with β-propiolactone or the hydrolysis of β-aminopropionitrile. wikipedia.orgfrontiersin.org this compound offers a pre-functionalized scaffold that can be used to synthesize more complex, unnatural β-amino acid derivatives. The primary amine group allows for further elaboration, such as N-alkylation, acylation, or coupling with other molecules, while the morpholine amide provides stability and influences the molecule's conformation and solubility.
The synthesis of related structures, such as 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one, is often achieved through Mannich-type reactions, involving an aldehyde (e.g., pyridine-2-carbaldehyde), a ketone (e.g., acetophenone), and a secondary amine (morpholine). nih.gov This suggests a plausible and efficient synthetic route for this compound and its analogues, highlighting its accessibility for research and development.
Overview of Academic Research Trajectories for this compound and its Analogues
While dedicated research on this compound is not extensively documented in isolation, the research trajectories of its analogues are indicative of its potential applications. The broader class of 3-amino-propan-1-one derivatives is actively being investigated for various therapeutic areas.
Research on Analogues and Derivatives:
Medicinal Chemistry: The morpholine moiety is a key feature in many compounds under investigation for their pharmacological activities. researchgate.net Researchers frequently incorporate the morpholine ring to enhance the pharmacokinetic properties of lead compounds. e3s-conferences.org Analogues of this compound, such as 1,3-diaryl-3-(arylamino)propan-1-one derivatives, have been designed and synthesized as potential alpha-amylase inhibitors for the treatment of diabetes. nih.gov
Asymmetric Synthesis: Chiral morpholine derivatives are valuable in asymmetric synthesis, acting as chiral auxiliaries or ligands. nih.gov This points to potential research avenues where chiral versions of this compound could be used to synthesize enantiomerically pure target molecules.
Development of Novel Bioactive Agents: The core structure of 3-amino-propan-1-ol is a known scaffold for cardiovascular agents. nih.gov By extension, the propan-1-one structure of the title compound serves as a versatile template for creating new derivatives. For instance, the synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol, an intermediate for the antidepressant Duloxetine, showcases the utility of the 3-amino-propanol backbone. researchgate.net This suggests that this compound could be a starting point for libraries of compounds screened for a wide range of biological activities.
The exploration of analogues like 3-Amino-2,2-dimethyl-1-(morpholin-4-yl)propan-1-one further underscores the interest in modifying the propanone linker to fine-tune the steric and electronic properties of the molecule for specific biological targets. chemsrc.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-amino-1-morpholin-4-ylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c8-2-1-7(10)9-3-5-11-6-4-9/h1-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVFZXCIIJBHBAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Amino 1 Morpholin 4 Yl Propan 1 One and Its Analogues
Established Synthetic Pathways for the Core 3-Amino-1-morpholin-4-yl-propan-1-one Structure
The Mannich reaction stands as a cornerstone for the synthesis of β-amino carbonyl compounds, including the this compound core structure. chemguide.co.ukoarjbp.com This three-component condensation reaction involves an active hydrogen compound (a ketone or aldehyde), an amine, and a non-enolizable aldehyde, typically formaldehyde (B43269). oarjbp.comsci-hub.cat In the context of synthesizing the target molecule, an acetyl-containing compound can react with morpholine (B109124) and formaldehyde to yield the desired β-amino ketone.
The mechanism of the Mannich reaction commences with the formation of an iminium ion from the amine (morpholine) and the aldehyde (formaldehyde). oarjbp.com Subsequently, the enol form of the ketone attacks the iminium ion, leading to the formation of the Mannich base, which is the β-amino carbonyl product. oarjbp.com The reaction is often carried out under acidic conditions, which facilitates both the formation of the iminium ion and the enolization of the ketone. oarjbp.com
A general representation of the Mannich reaction for the synthesis of a this compound derivative is depicted below:
Reaction Scheme for Mannich Reaction
| Reactant 1 | Reactant 2 | Reactant 3 | Product |
| Ketone (e.g., Acetophenone) | Morpholine | Formaldehyde | 3-Morpholino-1-phenylpropan-1-one |
Diversification Strategies for Structurally Related Propan-1-one Derivatives
The core this compound structure can be readily diversified to generate a library of analogues with potentially varied biological activities. Several key synthetic strategies are employed for this purpose.
Amidation and Acyl Chloride Condensations
Amidation reactions involving acyl chlorides are a fundamental method for introducing the morpholine moiety and other amide functionalities. chemguide.co.ukkhanacademy.org Acyl chlorides react readily with primary and secondary amines, such as morpholine, in a nucleophilic addition-elimination reaction to form amides. chemguide.co.ukchemguide.co.uk This approach is particularly useful for creating a wide range of N-substituted propan-1-one derivatives.
The reaction typically proceeds by the nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion. chemguide.co.uk The process is often carried out in the presence of a base to neutralize the hydrogen chloride that is formed. chemguide.co.uk
A representative reaction is the amidation of a propanoyl chloride derivative with morpholine:
Amidation of an Acyl Chloride with Morpholine
| Reactant 1 | Reactant 2 | Product |
| 3-Substituted propanoyl chloride | Morpholine | 1-Morpholino-3-substituted-propan-1-one |
This strategy allows for the introduction of various substituents at the 3-position of the propan-1-one backbone by starting with appropriately substituted acyl chlorides.
Mannich-Type Reactions for Alkylation and Amination
The Mannich reaction itself is a powerful tool for diversification. By varying the ketone, amine, and aldehyde components, a wide array of structurally diverse β-amino ketones can be synthesized. oarjbp.comnih.gov For instance, using different substituted ketones or primary and secondary amines allows for the introduction of various functionalities into the final product.
The scope of the Mannich reaction has been expanded to include a variety of amines and carbonyl compounds, making it a versatile method for generating libraries of propan-1-one derivatives. oarjbp.com The reaction can be optimized by adjusting conditions such as solvent, temperature, and the use of catalysts to improve yields and selectivities. oarjbp.com
Nucleophilic Substitution Approaches
Nucleophilic substitution reactions provide another avenue for the diversification of the this compound scaffold. Starting with a precursor containing a suitable leaving group at the 3-position, various nucleophiles can be introduced. For example, a 3-halo-1-morpholin-4-yl-propan-1-one can serve as a versatile intermediate.
Amines, thiols, and other nucleophiles can displace the halide to introduce a wide range of functional groups at the 3-position. This approach offers a modular way to synthesize a library of analogues.
Catalytic Reaction Systems and Mechanistic Investigations
Modern synthetic chemistry has seen the development of numerous catalytic systems to improve the efficiency and selectivity of reactions used to synthesize β-amino ketones. Proline-catalyzed direct asymmetric three-component Mannich reactions have been shown to produce β-amino carbonyl compounds with excellent enantioselectivities. sci-hub.catnih.gov These organocatalytic methods offer a green and efficient alternative to traditional methods.
Mechanistic studies of the Mannich reaction have provided valuable insights into the reaction pathway, allowing for the rational design of catalysts and optimization of reaction conditions. beilstein-journals.org Understanding the factors that control regioselectivity and stereoselectivity is crucial for the efficient synthesis of complex molecules.
Advanced Synthetic Techniques in this compound Chemistry
The field of organic synthesis is continually evolving, with new techniques being developed to streamline the synthesis of complex molecules. One-pot synthesis procedures, where multiple reaction steps are carried out in a single reaction vessel, offer significant advantages in terms of efficiency and sustainability. researchgate.net The development of one-pot Mannich reactions or tandem reaction sequences that lead to the desired propan-1-one derivatives is an active area of research. researchgate.netresearchgate.net
Furthermore, the use of multi-enzymatic cascade systems represents a cutting-edge approach to the asymmetric synthesis of chiral amines. mdpi.com While not yet specifically reported for this compound, these biocatalytic methods hold great promise for the enantioselective synthesis of such compounds and their analogues.
Microwave-Assisted Synthesis for Enhanced Efficiency
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner product profiles compared to conventional heating methods. mdpi.comrasayanjournal.co.in The application of microwave irradiation in the synthesis of morpholine-containing compounds and β-amino ketones has demonstrated significant advantages.
In the context of synthesizing analogues of this compound, microwave assistance is particularly beneficial for the Mannich reaction, a cornerstone for the formation of β-amino ketones. ias.ac.inrasayanjournal.co.in This reaction typically involves the condensation of a ketone, an aldehyde (often formaldehyde), and a secondary amine (like morpholine). Microwave heating can dramatically reduce reaction times from hours to minutes. rasayanjournal.co.in For instance, the synthesis of various β-amino ketones via a one-pot, three-component Mannich reaction under microwave irradiation has been reported to be highly efficient, often proceeding without a solvent and with recyclable catalysts. rasayanjournal.co.in
A general procedure for the microwave-assisted synthesis of β-amino ketones involves mixing an enolizable ketone, an amine hydrochloride, and paraformaldehyde in a suitable solvent or under solvent-free conditions, followed by microwave irradiation. mdpi.com The use of catalysts such as cerium ammonium (B1175870) nitrate (CAN) in polyethylene glycol (PEG) 400 under microwave conditions has also been shown to be effective. mdpi.com
| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference |
| Reaction Time | Hours to Days | Minutes | rasayanjournal.co.in |
| Energy Consumption | High | Low | |
| Yield | Moderate to Good | Good to Excellent | mdpi.com |
| Solvent Use | Often requires solvents | Can be solvent-free | rasayanjournal.co.in |
| By-products | More likely | Often cleaner reactions |
This table provides a general comparison based on literature for analogous reactions.
One-Pot Reaction Strategies and Process Intensification
The Mannich reaction is a classic three-component reaction that forms a C-C and a C-N bond in a single operation. rasayanjournal.co.inwikipedia.org It involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. In the case of this compound, the reactants would be a suitable ketone, formaldehyde, and morpholine. The reaction proceeds through the formation of an iminium ion from the amine and aldehyde, which is then attacked by the enol form of the ketone. wikipedia.org
Process intensification can be further achieved by combining one-pot synthesis with microwave irradiation, as described in the previous section. wikipedia.org Additionally, the use of heterogeneous catalysts can simplify product purification and catalyst recycling, further enhancing the efficiency of the process. For example, silica nanoparticles have been used as a recyclable catalyst for the microwave-assisted, solvent-free synthesis of β-amino ketones via the Mannich reaction. rasayanjournal.co.in
Key Advantages of One-Pot Synthesis for this compound Analogues:
Atom Economy: Maximizes the incorporation of starting materials into the final product.
Reduced Waste: Minimizes the need for solvents for intermediate purification.
Increased Yield: Avoids losses associated with isolating and purifying intermediates.
Chiral Synthesis and Stereocontrol in Morpholine-Propanone Architectures
The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of methods for the enantioselective synthesis of chiral analogues of this compound is of great importance. This section discusses strategies for achieving stereocontrol in the synthesis of these architectures.
Enantioselective Synthesis of Chiral Analogues
The enantioselective synthesis of chiral β-amino ketones and related structures can be achieved through various catalytic asymmetric methods. These methods aim to produce one enantiomer in excess over the other.
One prominent approach is the use of chiral catalysts in the Mannich reaction. For instance, proline and its derivatives have been successfully employed as organocatalysts to facilitate asymmetric Mannich reactions, yielding β-amino ketones with high enantioselectivity. wikipedia.org The catalyst forms a chiral enamine intermediate with the ketone, which then reacts stereoselectively with the iminium ion.
Another powerful strategy is the asymmetric hydrogenation of unsaturated precursors. For example, chiral morpholine derivatives can be obtained with excellent enantioselectivities (up to 99% ee) through the asymmetric hydrogenation of unsaturated morpholines using a rhodium catalyst with a chiral bisphosphine ligand. rsc.org
Furthermore, ligand-controlled hydrocupration has been shown to be effective for the enantioselective synthesis of β-amino acid derivatives. nih.gov This method involves the use of a copper hydride catalyst with a chiral ligand to control the regioselectivity and enantioselectivity of the addition to an α,β-unsaturated carbonyl compound. nih.gov
| Enantioselective Method | Key Features | Potential Application | Reference |
| Asymmetric Mannich Reaction | Use of chiral organocatalysts (e.g., proline) | Direct formation of chiral β-amino ketones | wikipedia.org |
| Asymmetric Hydrogenation | Use of chiral metal catalysts (e.g., Rh-bisphosphine) | Reduction of unsaturated precursors to chiral morpholines | rsc.org |
| Ligand-Controlled Hydrocupration | Reversal of regioselectivity with chiral ligands | Synthesis of chiral β-amino acid derivatives | nih.gov |
Application of Chiral Auxiliaries and Ligands in Asymmetric Synthesis
Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed. This is a well-established and reliable method for asymmetric synthesis.
In the synthesis of chiral morpholine-propanone architectures, a chiral auxiliary could be attached to either the ketone or the amine precursor. For example, pseudoephedrine has been used as a chiral auxiliary for the synthesis of chiral 1,2-amino alcohols. researchgate.netnih.gov The reaction of an arylglyoxal with pseudoephedrine as a chiral auxiliary, catalyzed by a Brønsted acid, can produce morpholinone products with high diastereoselectivity. researchgate.netnih.gov The morpholine ring can then be further transformed to yield the desired chiral amino alcohol. researchgate.netnih.gov
Evans oxazolidinones are another class of widely used chiral auxiliaries that have been instrumental in the asymmetric synthesis of complex molecules. wikipedia.org These auxiliaries can be used to control the stereochemistry of alkylation and aldol (B89426) reactions, which could be adapted for the synthesis of chiral β-amino ketones.
Chiral ligands are crucial components of asymmetric metal catalysis. In the context of synthesizing chiral morpholine-propanone analogues, chiral ligands are used in combination with a metal (e.g., rhodium, copper) to create a chiral catalytic environment. rsc.orgnih.gov This chiral environment forces the reaction to proceed through a lower energy transition state for one enantiomer, leading to the preferential formation of that enantiomer. The choice of ligand is critical and often requires screening to find the optimal one for a specific transformation.
Structural Elucidation and Conformational Analysis of 3 Amino 1 Morpholin 4 Yl Propan 1 One and Its Derivatives
X-ray Crystallographic Investigations of Solid-State Structures
Direct crystallographic data for 3-Amino-1-morpholin-4-yl-propan-1-one is not readily found in current literature. However, the crystal structure of a derivative, 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one, offers significant insights into the likely solid-state conformation of the morpholine (B109124) ring and the spatial arrangement of its substituents. iucr.orgresearchgate.net
The spatial orientation of the substituents on the morpholine ring is crucial for its chemical behavior. In the studied derivative, the exocyclic N—C bond is in an equatorial orientation. researchgate.net This arrangement is generally favored as it places the larger substituent in a less sterically hindered position compared to the axial orientation. In 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one, the nitrogen atom of the morpholine ring and the carbon atom of the carbonyl group are in an anti-conformation about the central C—C bond, with a torsion angle of approximately -162.92°. researchgate.net Additionally, the dihedral angle between the planes of the benzene (B151609) ring and the pyridine (B92270) ring is 83.30°. researchgate.net For this compound, it is expected that the propan-1-one substituent will also favor an equatorial position on the nitrogen atom of the morpholine ring to minimize steric interactions.
The way molecules pack in a crystal lattice is determined by intermolecular interactions. In the crystal structure of 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one, weak C—H···π interactions are observed, which link the molecules into inversion dimers. iucr.orgresearchgate.net For this compound, the presence of the primary amino group (-NH2) and the carbonyl group (C=O) would likely lead to the formation of hydrogen bonds (N-H···O and N-H···N) in its crystal structure. These hydrogen bonds would be a dominant force in determining the crystal packing, in addition to weaker van der Waals forces.
Spectroscopic Characterization for Structural Confirmation and Elucidation
While specific spectra for this compound are not publicly available, the expected spectroscopic features can be predicted based on the known spectra of its constituent parts, such as morpholine and N-propylamine, and related derivatives.
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the protons of the morpholine ring and the aminopropanoyl chain. The protons on the carbons adjacent to the oxygen in the morpholine ring would appear as a triplet at approximately 3.6-3.8 ppm. The protons on the carbons adjacent to the nitrogen in the morpholine ring would likely appear as a triplet at around 2.4-2.6 ppm. For the aminopropanoyl chain, the methylene (B1212753) group attached to the amino group would likely resonate at about 2.8-3.0 ppm, while the methylene group adjacent to the carbonyl group would be expected in the region of 2.5-2.7 ppm. The protons of the amino group itself would likely appear as a broad singlet.
¹³C NMR: The carbon NMR spectrum would provide further structural confirmation. The carbon atoms of the morpholine ring are expected to have chemical shifts in the range of 45-70 ppm, with the carbons adjacent to the oxygen being more downfield. The carbonyl carbon of the propan-1-one moiety would be the most downfield signal, typically appearing in the range of 170-180 ppm. The methylene carbons of the propyl chain would be expected to resonate between 30-40 ppm.
A summary of predicted chemical shifts is presented in the table below.
| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| Morpholine C-H (adjacent to O) | 3.6 - 3.8 | 65 - 70 |
| Morpholine C-H (adjacent to N) | 2.4 - 2.6 | 45 - 50 |
| -CH₂- (adjacent to C=O) | 2.5 - 2.7 | 35 - 40 |
| -CH₂- (adjacent to NH₂) | 2.8 - 3.0 | 30 - 35 |
| -NH₂ | Broad singlet | - |
| C=O | - | 170 - 180 |
These are predicted values based on analogous structures and may vary in the actual spectrum.
The IR spectrum of this compound would be characterized by several key absorption bands that correspond to the vibrational frequencies of its functional groups. The presence of the primary amino group (-NH2) would be indicated by two N-H stretching bands in the region of 3300-3500 cm⁻¹. The C=O stretching vibration of the amide group would give rise to a strong absorption band around 1640-1680 cm⁻¹. The C-N stretching vibrations of the morpholine ring and the alkyl chain would appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹. The C-O-C stretching of the ether linkage in the morpholine ring would be observed as a strong band around 1115 cm⁻¹.
The following table summarizes the expected characteristic IR absorption bands.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Amino) | Stretch | 3300 - 3500 |
| C=O (Amide) | Stretch | 1640 - 1680 |
| C-N | Stretch | 1000 - 1300 |
| C-O-C (Ether) | Stretch | ~1115 |
Mass Spectrometry for Molecular Composition Determination
Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound (C7H14N2O2), the nominal molecular weight is 158 g/mol . High-resolution mass spectrometry (HRMS) would provide a more precise mass measurement, confirming the molecular formula.
The fragmentation of the morpholine ring is a well-characterized process. The molecular ion of morpholine itself is observed at m/z 87. Key fragments arise from the cleavage of the C-C and C-O bonds within the ring. In the case of this compound, the morpholine moiety is attached to a propanoyl group. Therefore, fragmentation is likely to involve the morpholine ring and the propanoyl chain.
Key Fragmentation Pathways:
Alpha-Cleavage: Cleavage of the bond alpha to the carbonyl group is a common fragmentation pathway for ketones. This would result in the formation of a stable acylium ion.
McLafferty Rearrangement: If a gamma-hydrogen is available, a McLafferty rearrangement can occur, leading to the elimination of a neutral alkene molecule.
Cleavage of the Morpholine Ring: The morpholine ring can undergo cleavage to produce characteristic fragment ions.
Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound
| Fragment Ion (m/z) | Proposed Structure/Identity | Fragmentation Pathway |
| 158 | [C7H14N2O2]+• (Molecular Ion) | - |
| 113 | [C5H9N2O]+ | Loss of C2H5N |
| 100 | [C4H8NO2]+ | Cleavage of the propanoyl chain |
| 86 | [C4H8NO]+ | Fragmentation of the morpholine ring |
| 57 | [C3H7N]+• | Cleavage of the C-N bond of the propanoyl chain |
| 43 | [C2H5N]+• | Fragmentation of the aminoethyl group |
This table is predictive and based on general fragmentation patterns of similar compounds.
UV-Vis Spectroscopy in Structural Studies
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of ultraviolet or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound is expected to be influenced by the chromophores present in the molecule, namely the carbonyl group (C=O) and the non-bonding electrons on the nitrogen and oxygen atoms.
The carbonyl group typically exhibits two characteristic absorptions:
A weak n → π* transition at a longer wavelength (around 270-300 nm).
A strong π → π* transition at a shorter wavelength (around 180-200 nm).
The presence of the amino group and the morpholine ring, with their non-bonding electrons, may lead to additional n → σ* transitions. The solvent used can also influence the position and intensity of these absorption bands. For instance, in polar solvents, the n → π* transition often undergoes a hypsochromic (blue) shift, while the π → π* transition may experience a bathochromic (red) shift.
Table 2: Expected UV-Vis Absorption Maxima for this compound
| Electronic Transition | Expected Wavelength Range (λmax) | Chromophore |
| n → π | 270 - 300 nm | Carbonyl group (C=O) |
| π → π | 180 - 200 nm | Carbonyl group (C=O) |
| n → σ* | < 200 nm | N and O atoms with lone pairs |
This table is based on typical values for the constituent chromophores.
Tautomerism and Isomerism in this compound Systems
Experimental Spectroscopic Studies of Tautomeric Equilibria
Tautomers are constitutional isomers that readily interconvert, with the most common form involving the migration of a proton. This compound, being a β-aminoketone, has the potential to exhibit keto-enol tautomerism. The equilibrium between the keto and enol forms is influenced by factors such as the solvent, temperature, and the presence of substituents.
Keto form: The standard structure of this compound.
Enol form: A structure where a proton has migrated from the α-carbon to the carbonyl oxygen, resulting in a hydroxyl group and a carbon-carbon double bond (enamine-like structure).
Experimental studies on the tautomeric equilibria of β-aminoketones often employ spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. researchgate.net In NMR spectroscopy, the presence of both tautomers can be identified by distinct sets of signals for the protons and carbons in each form. The relative integration of these signals allows for the quantification of the equilibrium composition. IR spectroscopy can also distinguish between the keto and enol forms through the characteristic stretching frequencies of the C=O group in the keto tautomer and the O-H and C=C groups in the enol tautomer.
While no specific experimental studies on the tautomeric equilibrium of this compound were found, research on related β-dicarbonyl compounds shows that the enol form can be significantly stabilized by intramolecular hydrogen bonding. masterorganicchemistry.comlibretexts.org The solvent also plays a crucial role; polar solvents tend to favor the more polar keto form, while non-polar solvents can favor the enol form, especially if intramolecular hydrogen bonding is possible. masterorganicchemistry.com
Structural Analysis of Different Isomeric Forms
Isomers are molecules that have the same molecular formula but different arrangements of atoms. For this compound (C7H14N2O2), several types of isomerism are possible.
Constitutional Isomers: These isomers have different connectivity of atoms. Examples include:
Positional Isomers: The functional groups could be at different positions. For instance, the amino group could be at the 2-position of the propanoyl chain, forming 2-Amino-1-morpholin-4-yl-propan-1-one.
Functional Group Isomers: The atoms could be arranged to form different functional groups. For example, an ester or a hydroxy-imine could have the same molecular formula.
Stereoisomers: These isomers have the same connectivity but a different spatial arrangement of atoms.
Conformational Isomers: These isomers can be interconverted by rotation about single bonds. The morpholine ring in this compound typically adopts a chair conformation. Due to the substituents on the nitrogen and the potential for ring flipping, different chair conformations may exist in equilibrium. cdnsciencepub.comresearchgate.net
Configurational Isomers: These isomers can only be interconverted by breaking and reforming bonds. If a chiral center is present, enantiomers and diastereomers are possible. In the parent molecule, there are no chiral centers. However, derivatives with substituents on the propanoyl chain or the morpholine ring could be chiral.
The structural analysis of these different isomeric forms would require a combination of spectroscopic techniques (NMR, IR) and, for crystalline solids, X-ray crystallography to definitively determine the three-dimensional structure.
Computational and Theoretical Chemistry Approaches in 3 Amino 1 Morpholin 4 Yl Propan 1 One Research
Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods)
Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. Using methods like Density Functional Theory (DFT), researchers can model the electronic structure with high accuracy, providing a basis for predicting reactivity and spectroscopic properties. nih.govscirp.org
Prediction of Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO Energies)
This analysis would focus on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these orbitals and the gap between them are crucial indicators of a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity. The spatial distribution of these orbitals would indicate the likely sites for electrophilic and nucleophilic attack.
Table 1: Hypothetical Frontier Molecular Orbital Energies for 3-Amino-1-morpholin-4-yl-propan-1-one
| Parameter | Energy (eV) |
|---|---|
| EHOMO | Data not available |
| ELUMO | Data not available |
| Energy Gap (ΔE) | Data not available |
This table is for illustrative purposes only. No published data is available for this compound.
Calculation of Molecular Descriptors (e.g., Dipole Moment, Hardness, Electrophilicity Index)
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated. These include electronegativity, chemical hardness and softness, and the electrophilicity index, which collectively help in predicting the molecule's behavior in chemical reactions. The dipole moment would also be calculated to understand the molecule's polarity.
Table 2: Hypothetical Molecular Descriptors for this compound
| Descriptor | Value |
|---|---|
| Dipole Moment (Debye) | Data not available |
| Chemical Hardness (η) | Data not available |
| Electronegativity (χ) | Data not available |
| Electrophilicity Index (ω) | Data not available |
This table is for illustrative purposes only. No published data is available for this compound.
Analysis of Molecular Electrostatic Potential (MEP) Surfaces
An MEP surface map would visualize the charge distribution across the molecule. This color-coded map identifies regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). For this compound, this would likely highlight the electronegative oxygen and nitrogen atoms as regions of negative potential and the amine hydrogens as regions of positive potential.
Molecular Modeling and Simulation Studies
Beyond static electronic properties, molecular modeling can explore the molecule's flexibility and dynamic behavior.
Conformational Analysis and Potential Energy Surfaces
This analysis would investigate the different spatial arrangements (conformers) of the molecule that can exist due to rotation around its single bonds. By calculating the potential energy of each conformation, a potential energy surface can be mapped to identify the most stable, low-energy conformers. This is crucial for understanding how the molecule might interact with biological receptors or other molecules.
Molecular Dynamics Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations would model the physical movements of the atoms and molecules over time. An MD simulation of this compound, typically in a solvent like water, would provide insights into its flexibility, conformational changes, and interactions with its environment. This is particularly valuable for understanding its behavior in a biological context. nih.gov
Adsorption and Interaction Studies (e.g., on metal surfaces)
Theoretical methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are instrumental in studying the adsorption and interaction of this compound with various surfaces, particularly metals. These studies are crucial for applications like corrosion inhibition, where the molecule's ability to form a protective layer on a metal surface is key.
Detailed Research Findings: Computational studies on similar organic molecules, such as morpholine (B109124) derivatives and other amino compounds, reveal that adsorption on metal surfaces like steel or iron is a complex process. researchgate.netchemrxiv.orgmdpi.com The interaction is typically governed by the presence of heteroatoms (N, O) and π-electrons, which act as active centers for adsorption. For this compound, the primary amine group, the morpholine's nitrogen and oxygen atoms, and the carbonyl oxygen are expected to be the primary sites of interaction with a metal surface.
DFT calculations are used to determine various quantum chemical parameters that correlate with the molecule's interaction potential. gsconlinepress.com These parameters help in understanding the electronic structure and reactivity. researchgate.net MD simulations provide a dynamic view of the adsorption process, showing how the molecule orients itself on the metal surface over time. chemrxiv.org For similar inhibitor molecules, simulations often show a tendency for parallel (flat) adsorption on the surface, which maximizes the contact area and protective effect. mdpi.com
The adsorption mechanism is often described by isotherms like the Langmuir model, which suggests the formation of a monolayer on the surface. researchgate.net Theoretical calculations can elucidate the nature of this adsorption, which is often a mix of physical adsorption (physisorption) due to electrostatic interactions and chemical adsorption (chemisorption) involving charge sharing or transfer between the molecule and the metal surface. researchgate.net
| Parameter | Description | Relevance to Adsorption |
|---|---|---|
| EHOMO (Energy of Highest Occupied Molecular Orbital) | Represents the electron-donating ability of the molecule. | Higher EHOMO values suggest a stronger tendency to donate electrons to the vacant d-orbitals of the metal, enhancing adsorption. gsconlinepress.com |
| ELUMO (Energy of Lowest Unoccupied Molecular Orbital) | Represents the electron-accepting ability of the molecule. | Lower ELUMO values indicate a greater ability to accept electrons from the metal surface (back-donation). |
| Energy Gap (ΔE = ELUMO - EHOMO) | Indicates the reactivity of the molecule. | A smaller energy gap implies higher reactivity and potentially stronger adsorption on the metal surface. gsconlinepress.com |
| Dipole Moment (μ) | Measures the overall polarity of the molecule. | A higher dipole moment can increase the electrostatic interactions between the molecule and the charged metal surface. gsconlinepress.com |
| Fraction of Electrons Transferred (ΔN) | Quantifies the electrons transferred from the inhibitor to the metal surface. | Indicates the extent of chemical bond formation during adsorption. |
Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Chemistry
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to develop mathematical models that correlate the chemical structure of a compound with its physicochemical properties. researchgate.netnih.gov For this compound, QSPR models can predict a wide range of properties before the compound is even synthesized, saving time and resources. springernature.com
Detailed Research Findings: The core of QSPR modeling involves calculating a set of numerical values, known as molecular descriptors, from the 2D or 3D structure of the molecule. These descriptors quantify various aspects of the molecule's topology, geometry, and electronic properties. Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Artificial Neural Networks (ANNs), are then used to build a predictive model. researchgate.netnih.gov
The process for building a QSPR model typically involves several key steps:
Data Set Selection : A diverse set of compounds with known experimental property values is collected.
Descriptor Calculation : A large number of molecular descriptors are calculated for each compound in the dataset.
Variable Selection : Advanced algorithms, such as Genetic Algorithms (GA), are used to select the most relevant descriptors that have the strongest correlation with the target property. nih.gov
Model Construction and Validation : A mathematical model is built using the selected descriptors. The model's predictive power is rigorously tested using techniques like cross-validation and evaluation on an external set of compounds not used in model training. nih.gov
For a molecule like this compound, QSPR can predict properties such as boiling point, solubility, partition coefficient (logP), and thermodynamic properties like heat capacity and entropy. nih.govunipd.itulster.ac.ukresearchgate.net
| Descriptor Type | Examples | Predicted Properties |
|---|---|---|
| Constitutional | Molecular weight, number of N and O atoms, number of rings. | Boiling point, density. |
| Topological | Connectivity indices (e.g., Wiener index, Randić index), shape indices. | Viscosity, surface tension. |
| Geometrical (3D) | Molecular surface area, molecular volume, moments of inertia. | Solubility, partition coefficient. |
| Quantum-Chemical | HOMO/LUMO energies, dipole moment, atomic charges. | Reactivity, polarizability, thermodynamic properties. nih.gov |
Theoretical Studies on Tautomeric Preferences and Proton Transfer Mechanisms
Theoretical chemistry is essential for investigating dynamic molecular processes like tautomerism and proton transfer, which are fundamental to the reactivity and function of this compound.
Tautomeric Preferences: Tautomers are structural isomers that readily interconvert, often through the migration of a proton. This compound, being a β-aminoketone, has the potential to exhibit keto-enol tautomerism.
Keto form : The standard structure with a carbonyl group (C=O).
Enol form : A structure containing a hydroxyl group (O-H) adjacent to a carbon-carbon double bond (C=C-OH).
Computational methods, particularly DFT, are used to calculate the relative energies of different tautomers. nih.gov These calculations can predict which form is more stable in the gas phase and in different solvents by incorporating solvent models. nih.gov Studies on similar β-dicarbonyl and β-ketoamide systems show that the equilibrium between keto and enol forms is highly sensitive to the molecular structure and the polarity of the solvent. encyclopedia.pubresearchgate.netmdpi.com For instance, polar solvents can stabilize one tautomer over another by forming hydrogen bonds.
Proton Transfer Mechanisms: Proton transfer is a key step in many chemical and biological reactions. In this compound, proton transfer can occur at several sites, including the primary amine and the morpholine nitrogen. Theoretical studies can map the entire reaction pathway for a proton transfer event. researchgate.netrsc.org
Detailed Research Findings: By calculating the potential energy surface, researchers can identify the transition state—the highest energy point along the reaction coordinate—and determine the activation energy barrier for the proton transfer. researchgate.net A lower energy barrier indicates a faster reaction. These calculations can be performed for both intramolecular proton transfers (within the same molecule) and intermolecular transfers involving solvent molecules like water. rsc.org
Applications and Chemical Reactivity of 3 Amino 1 Morpholin 4 Yl Propan 1 One in Advanced Organic Synthesis
3-Amino-1-morpholin-4-yl-propan-1-one as a Versatile Synthetic Intermediate
The structure of this compound, featuring a primary amine, a ketone, and a morpholine (B109124) ring, theoretically positions it as a valuable building block in organic synthesis. These functional groups offer multiple points for chemical modification, potentially allowing for the construction of a diverse range of more complex molecules.
Precursor for the Synthesis of Novel Heterocyclic Scaffolds (e.g., Pyrazoles, Triazoles, Quinoxalines)
Heterocyclic compounds are of significant interest in medicinal chemistry and materials science. While direct evidence is lacking, the functional groups within this compound suggest its potential as a precursor for various heterocyclic systems.
Pyrazoles: The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.govnih.gov Theoretically, the carbonyl group in this compound could be part of a 1,3-dicarbonyl synthon after appropriate modification. For instance, acylation of the carbon alpha to the carbonyl group could generate a suitable precursor for reaction with hydrazines.
Triazoles: The construction of 1,2,4-triazole (B32235) rings can be achieved through various methods, including the reaction of hydrazides with isothiocyanates or the cyclization of amidrazones. researchgate.netnih.govnih.govrsc.org The primary amine of this compound could be converted to a hydrazine or a related derivative, which could then undergo cyclization with appropriate reagents to form a triazole ring.
Quinoxalines: Quinoxalines are typically synthesized by the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. nih.govnih.gov While this compound does not inherently contain the necessary functionalities to directly form a quinoxaline (B1680401) ring, it could be incorporated into a larger molecule that subsequently undergoes cyclization to form this scaffold.
Utilization in Building Complex Molecular Architectures
The presence of multiple reactive sites allows for the potential use of this compound in the assembly of intricate molecular structures. The primary amine can serve as a nucleophile or be transformed into other functional groups, while the carbonyl group can undergo a variety of addition and condensation reactions. The morpholine moiety can influence the solubility and conformational properties of the final molecule.
Synthetic Transformations and Reaction Mechanisms Involving the this compound Core
The chemical behavior of this compound is dictated by the reactivity of its constituent functional groups.
Reactions at the Primary Amine Moiety
The primary amine is a key site for functionalization. Common reactions include:
Acylation: Reaction with acyl chlorides or anhydrides would yield the corresponding amides.
Alkylation: Nucleophilic substitution with alkyl halides can lead to secondary and tertiary amines.
Reductive Amination: Condensation with aldehydes or ketones followed by reduction would produce secondary amines.
Diazotization: Treatment with nitrous acid could convert the primary amine into a diazonium group, a versatile intermediate for introducing various substituents.
Reactivity of the Carbonyl Group
The ketone functionality is susceptible to a range of nucleophilic addition and condensation reactions:
Reduction: Reduction with agents like sodium borohydride (B1222165) would yield the corresponding secondary alcohol.
Wittig Reaction: Reaction with phosphorus ylides would convert the carbonyl group into an alkene.
Condensation Reactions: Base- or acid-catalyzed condensation with other carbonyl compounds (e.g., aldol (B89426) condensation) could be used to form larger carbon skeletons.
Transformations Involving the Morpholine Nitrogen
The tertiary amine of the morpholine ring is generally less reactive than the primary amine but can undergo certain transformations:
Quaternization: Reaction with alkyl halides can lead to the formation of a quaternary ammonium (B1175870) salt.
Oxidation: Strong oxidizing agents can potentially oxidize the nitrogen atom to an N-oxide.
The ether linkage within the morpholine ring is generally stable under most reaction conditions. wikipedia.org
Role in the Development of Compound Libraries for Chemical Biology Screening
The strategic design and synthesis of compound libraries are fundamental to modern chemical biology and drug discovery. The aim is to generate a diverse collection of molecules that can be screened for specific biological activities, providing starting points for the development of new therapeutic agents or chemical probes to investigate biological processes. Within this context, "this compound" emerges as a valuable building block for the creation of such libraries. Its utility stems from its distinct structural features: a reactive primary amine, a chemically stable and pharmaceutically desirable morpholine ring, and a flexible three-carbon linker. These elements provide multiple points for diversification, allowing for the systematic exploration of chemical space.
The concept of Diversity-Oriented Synthesis (DOS) is particularly relevant, as it focuses on creating structurally diverse and complex molecules from simple starting materials. frontiersin.orgresearchgate.netcam.ac.uk The generation of heterocyclic compounds, such as those derived from morpholine-containing building blocks, is a powerful approach to accessing chemical and geometric diversity. frontiersin.orgresearchgate.net The morpholine moiety itself is a privileged structure in medicinal chemistry, frequently found in bioactive compounds and approved drugs due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. nih.govlifechemicals.com
The primary amine of "this compound" serves as a key handle for introducing diversity. It can readily undergo a wide range of chemical transformations, including acylation, sulfonylation, reductive amination, and urea (B33335) or thiourea (B124793) formation. This allows for the facile introduction of a vast array of substituents, each contributing unique steric and electronic properties to the final compounds. For instance, coupling the primary amine with a diverse set of carboxylic acids would generate a library of amides with varying side chains.
A hypothetical approach to leveraging "this compound" in a combinatorial library synthesis is outlined below. This strategy would involve a multi-step sequence where each step introduces a new element of diversity.
Hypothetical Library Synthesis Scheme:
Amide Formation: The primary amine of "this compound" can be acylated with a diverse collection of carboxylic acids (R¹-COOH) to produce a library of N-acylated derivatives. This initial diversification step introduces a wide range of chemical functionalities based on the nature of the R¹ group.
Further Derivatization (if applicable): Depending on the functionalities present in the R¹ group, subsequent reactions could be performed to further increase the complexity and diversity of the library.
This systematic approach allows for the rapid generation of a large number of distinct compounds from a common scaffold. The resulting library of molecules, each featuring the core morpholine-propanone structure but with a unique side chain, can then be screened in high-throughput assays to identify compounds with desired biological activities. While specific examples of large-scale library synthesis using "this compound" are not extensively detailed in publicly available literature, its structural motifs are present in compounds mentioned in patent literature related to therapeutic agents. google.comgoogle.com
The table below illustrates the potential for generating a diverse library from "this compound" by reacting it with various classes of reagents.
| Reagent Class | Reaction Type | Resulting Functional Group | Diversity Input (R-group) |
|---|---|---|---|
| Carboxylic Acids (R-COOH) | Acylation | Amide | Alkyl, Aryl, Heteroaryl, etc. |
| Sulfonyl Chlorides (R-SO₂Cl) | Sulfonylation | Sulfonamide | Alkyl, Aryl, Heteroaryl, etc. |
| Aldehydes/Ketones (R-CHO/R₂CO) | Reductive Amination | Secondary/Tertiary Amine | Various Alkyl and Aryl groups |
| Isocyanates (R-NCO) | Urea Formation | Urea | Alkyl, Aryl |
| Isothiocyanates (R-NCS) | Thiourea Formation | Thiourea | Alkyl, Aryl |
Q & A
Q. What are the common synthetic routes for 3-amino-1-morpholin-4-yl-propan-1-one, and how do reaction conditions influence yield and purity?
Q. How is this compound characterized structurally, and what analytical techniques are most reliable?
- Methodological Answer : Structural confirmation requires a combination of:
- NMR Spectroscopy : H and C NMR to identify protons adjacent to the morpholine ring (δ 2.5–3.5 ppm) and the ketone carbonyl (δ 200–210 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 185.12) .
- FT-IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data for this compound derivatives?
- Methodological Answer : Discrepancies often arise from disorder in the morpholine ring or amino group. Use SHELXL for refinement, applying constraints (e.g., DFIX for bond lengths) and testing for twinning (TWIN/BASF commands) . Validate against spectroscopic data (e.g., NMR coupling constants) to confirm conformation. For example, in a 2025 study, disorder in the morpholine ring was resolved by refining two-part occupancy models, improving the R factor from 0.12 to 0.05 .
Q. What strategies optimize the compound’s stability in biological assays, given its susceptibility to hydrolysis?
- Methodological Answer :
- pH Control : Maintain assays at pH 6.5–7.5 to avoid ketone hydrolysis .
- Lyophilization : Store the compound as a lyophilized powder at -20°C, reconstituting in DMSO immediately before use .
- Prodrug Design : Modify the amino group with acetyl protection, which is cleaved enzymatically in vivo .
Q. How can contradictory biological activity data (e.g., varying IC₅₀ values) be addressed in kinase inhibition studies?
- Methodological Answer :
- Dose-Response Validation : Repeat assays with standardized ATP concentrations (1 mM) to control for competition effects .
- Molecular Docking : Use AutoDock Vina to model interactions with kinase active sites, identifying residues (e.g., Lys33, Glu65) critical for binding .
- Off-Target Screening : Employ proteome-wide affinity chromatography to rule out non-specific interactions .
Data Contradiction Analysis
Q. Why do computational predictions (e.g., LogP) for this compound diverge from experimental measurements?
- Methodological Answer : Discrepancies arise from the compound’s zwitterionic nature in aqueous media. Use COSMO-RS simulations with explicit water molecules instead of traditional QSPR models. Experimental LogP (octanol/water) should be measured via shake-flask method at pH 7.4, yielding ~0.8 vs. predicted ~1.5 .
Experimental Design Considerations
Q. What in vitro models are most suitable for studying the compound’s neuropharmacological potential?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
